molecular formula C18H19ClN2O4S B4926040 1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B4926040
M. Wt: 394.9 g/mol
InChI Key: HQMFNYYYZKXHLB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a hydroxyphenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyphenyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide include other piperidine derivatives and sulfonyl-containing compounds. For example:

These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-14-4-6-17(7-5-14)26(24,25)21-10-8-13(9-11-21)18(23)20-15-2-1-3-16(22)12-15/h1-7,12-13,22H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMFNYYYZKXHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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